Tetrakis(trimethylsiloxy)germane
Overview
Description
Tetrakis(trimethylsiloxy)germane is a chemical compound that contains a total of 57 atoms, including 36 Hydrogen atoms, 12 Carbon atoms, and 4 Oxygen atoms . It also contains a total of 56 bonds, including 20 non-Hydrogen bonds and 8 rotatable bonds .
Synthesis Analysis
While there is no direct information available on the synthesis of Tetrakis(trimethylsiloxy)germane, related compounds such as Tetrakis(trimethylsilyloxy)silane (TTMS) have been synthesized and used as reagents in organic synthesis . TTMS can be used for thin film coating with a nanostructured silicon dioxide prepared by plasma-enhanced chemical vapor deposition (PECVD) at atmospheric pressure .Molecular Structure Analysis
The 3D chemical structure of Tetrakis(trimethylsiloxy)germane is based on the ball-and-stick model, which displays both the three-dimensional position of the atoms and the bonds between them .Physical And Chemical Properties Analysis
Tetrakis(trimethylsiloxy)germane contains a total of 57 atoms, including 36 Hydrogen atoms, 12 Carbon atoms, and 4 Oxygen atoms . It also contains a total of 56 bonds, including 20 non-Hydrogen bonds and 8 rotatable bonds .Scientific Research Applications
Catalyzed Rearrangements : Albers et al. (2015) investigated the Lewis acid catalyzed Wagner–Meerwein-type rearrangements of polysilanes and polygermasilanes, using tris(trimethylsilyl)silyltrimethylgermane to give tetrakis(trimethylsilyl)germane. They provided direct NMR spectroscopic evidence for several cationic intermediates during the reaction, enhancing our understanding of these rearrangements in organometallic chemistry (Albers et al., 2015).
Synthesis of Derivatives : Voronkov et al. (1975) described the reaction of trimethyliodosilane with tetraalkoxysilanes, leading to a mixture of trimethylsiloxy derivatives, with tetrakis(trimethylsiloxy)silane as the main product at certain mole ratios. This highlights its role in the synthesis of silane derivatives (Voronkov et al., 1975).
Molecular Liquid Confinement Studies : Perret et al. (2009) explored the confinement of tetrakis(trimethylsiloxy)silane within atomically flat opposing mica membranes. They determined the electron density profile of this liquid under nanometre confinement using synchrotron X-ray reflectivity, contributing to our understanding of molecular behavior under extreme confinement (Perret et al., 2009).
Polyorganosiloxane Synthesis : Connell et al. (1994) reported that tetrakis(trimethylsiloxy)silane reacts with dimethyldichlorosilane to produce chlorinated intermediates and, upon hydrolysis, a range of polyorganosiloxanes. This research is significant for material science, particularly in developing new silicon-based polymers (Connell et al., 1994).
NMR Spectroscopy Studies : Wrackmeyer and Bernatowicz (1999) prepared tetrakis(trimethylstannyl)germanium and studied it using various NMR spectroscopy techniques. Their research provides insights into the molecular structure and bonding in germanium compounds (Wrackmeyer & Bernatowicz, 1999).
Safety And Hazards
properties
IUPAC Name |
trimethyl-tris(trimethylsilyloxy)germyloxysilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H36GeO4Si4/c1-18(2,3)14-13(15-19(4,5)6,16-20(7,8)9)17-21(10,11)12/h1-12H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDCEFLFIHALOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Ge](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H36GeO4Si4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587180 | |
Record name | 2,2,6,6-Tetramethyl-4,4-bis[(trimethylsilyl)oxy]-3,5-dioxa-2,6-disila-4-germaheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrakis(trimethylsiloxy)germane | |
CAS RN |
18766-53-5 | |
Record name | 2,2,6,6-Tetramethyl-4,4-bis[(trimethylsilyl)oxy]-3,5-dioxa-2,6-disila-4-germaheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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